2-Chloro-4-trifluoroacetylpyridine
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Overview
Description
2-Chloro-4-trifluoroacetylpyridine is an organic compound with the chemical formula C7H3ClF3NO. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of both chlorine and trifluoroacetyl groups in its structure imparts unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-trifluoroacetylpyridine typically involves the reaction of trifluoroacetyl chloride with 2-chloropyridine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
For industrial-scale production, the process involves the use of large reactors where the reactants are mixed and heated under controlled temperatures and pressures. The reaction is monitored to ensure complete conversion of the starting materials. The product is then separated and purified using techniques such as distillation, crystallization, or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-trifluoroacetylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The trifluoroacetyl group can be reduced to a trifluoromethyl group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form more complex derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of substituted pyridines.
Reduction: Formation of trifluoromethylpyridine.
Oxidation: Formation of pyridine derivatives with additional functional groups.
Scientific Research Applications
2-Chloro-4-trifluoroacetylpyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Chloro-4-trifluoroacetylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetyl group can form strong hydrogen bonds and electrostatic interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of their activity. This property makes it a valuable tool in biochemical research and drug development .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-trifluoromethylpyridine: Similar in structure but with a trifluoromethyl group instead of a trifluoroacetyl group.
4-Chloro-3-trifluoromethylphenyl isocyanate: Contains a trifluoromethyl group and is used in similar applications.
2-Chloro-4-fluorotoluene: Another halogenated pyridine derivative with different reactivity and applications.
Uniqueness
2-Chloro-4-trifluoroacetylpyridine is unique due to the presence of both chlorine and trifluoroacetyl groups, which impart distinct chemical properties. Its ability to undergo various chemical reactions and form stable complexes with biological molecules makes it a versatile compound in research and industrial applications .
Properties
IUPAC Name |
1-(2-chloropyridin-4-yl)-2,2,2-trifluoroethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO/c8-5-3-4(1-2-12-5)6(13)7(9,10)11/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVWCXVVUJGNNKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=O)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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